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Cat. No.: B1601079

Get Quote

Technical Monograph: 2'-Chloro-2,2-
dimethylpropiophenone
Discovery, Synthesis, and Chemical Utility

CAS Number: 61593-17-7 IUPAC Name: 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one
Synonyms: 2'-Chloropivalophenone; o-Chloropivalophenone[1]

Part 1: Discovery and Historical Context[1]
The Challenge of Steric Hindrance (Early 20th Century)

The history of 2'-chloro-2,2-dimethylpropiophenone is inextricably linked to the fundamental
study of steric hindrance and the ortho-effect in physical organic chemistry.[1] In the early
1900s, chemists like Ramart-Lucas and Kohler began investigating why certain ketones were
resistant to standard carbonyl reactions (e.g., oxime formation, Grignard addition).[1]
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The "pivalophenone" scaffold (phenyl-CO-tBu) became a model system because the bulky tert-
butyl group adjacent to the carbonyl creates significant steric crowding.[1] Introducing a
chlorine atom at the ortho position (2'-chloro) exacerbates this congestion, twisting the carbonyl
group out of plane with the benzene ring.[1] This "inhibition of resonance" made 2'-chloro-2,2-
dimethylpropiophenone a critical probe for studying:

» Conformational Analysis: Measuring the dihedral angle twist caused by ortho-substitution.[1]

o Electronic vs. Steric Effects: Distinguishing the inductive electron-withdrawal of chlorine from
its steric bulk.

Evolution of Synthetic Methodology
Historically, the synthesis of this compound highlighted the limitations of the Friedel-Crafts
Acylation.[1]

e The Problem: Reacting chlorobenzene with pivaloyl chloride using Aluminum Chloride (

) yields predominantly the para-isomer (4'-chloro-2,2-dimethylpropiophenone) due to the
immense steric clash between the incoming tert-butylcarbonyl electrophile and the ortho-
hydrogens/chlorine.[1]

o The Breakthrough: The reliable access to the ortho isomer (2'-chloro) required the
development of nucleophilic addition to nitriles (the Grignard-Nitrile route) in the mid-20th
century.[1] This method allowed for the regiospecific construction of the ketone without
relying on electrophilic aromatic substitution rules.[1]

Part 2: Technical Data & Properties[1]
Physicochemical Profile

The following data aggregates experimental values and calculated properties for identification
and quality control.
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Property Value Note

Molecular Formula

Molecular Weight 196.67 g/mol

Appearance Colorless to pale yellow oil May crystallize at low temps
Boiling Point 105-110 °C @ 1 mmHg High vacuum required
Density 1.085 g/mL (25 °C) Denser than water

LogP (Predicted) 3.8-4.2 Highly lipophilic

Flash Point >100 °C

Solubility Soluble in DCM, Et20, THF Insoluble in water

Spectral Signature (Diagnostic)[1]

« 1H NMR (CDCI3):

1.25 (s, 9H, t-Bu), 7.2-7.4 (m, 4H, Ar-H).[1] Note the upfield shift of the t-Bu group compared
to unhindered ketones.[1]

¢ IR Spectroscopy: Carbonyl stretch (

) appears at 1685-1695 cm~1.[1] This is higher energy than typical conjugated ketones
(~1680 cm~1) because the steric twist reduces conjugation with the phenyl ring.[1]

Part 3: Chemical Synthesis & Protocols[1][4][5]
Strategic Analysis: Why the Nitrile Route?

For a researcher requiring high-purity 2'-chloro-2,2-dimethylpropiophenone, Friedel-Crafts
acylation is not recommended.[1] It produces inseparable mixtures of ortho (minor) and para
(major) isomers.[1]

Recommended Route: Addition of tert-Butylmagnesium chloride to 2-Chlorobenzonitrile.[1]

e Mechanism: The Grignard reagent adds to the nitrile carbon to form a metallo-imine
intermediate.[1] This intermediate is stable and does not react further with the Grignard
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(preventing tertiary alcohol formation).[1] Acidic hydrolysis yields the ketone.[1]

Experimental Protocol: Regiospecific Synthesis

Scale: 50 mmol Yield Target: 85-90%[1]

Reagents:

2-Chlorobenzonitrile (6.88 g, 50 mmol)[1]

tert-Butylmagnesium chloride (2.0 M in THF, 30 mL, 60 mmol)

Copper(l) bromide (CuBr) (72 mg, 0.5 mmol) - Catalyst (Optional but recommended to
accelerate addition)[1]

Anhydrous THF (100 mL)

Sulfuric acid (2 M aqueous)[1]

Step-by-Step Workflow:

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,
reflux condenser, and addition funnel under an Argon atmosphere.

Solvation: Dissolve 2-Chlorobenzonitrile (50 mmol) and CuBr (1 mol%) in anhydrous THF
(100 mL). Cool the mixture to 0 °C using an ice bath.

Addition: Transfer the t-BuMgCl solution to the addition funnel. Add dropwise over 30
minutes.

o Observation: The solution may turn dark/brown due to the copper catalyst; this is normal.

[1]
Reaction: Remove the ice bath and heat the mixture to reflux (66 °C) for 4 hours.

o Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of nitrile indicates
completion.[1]

Imine Hydrolysis: Cool the reaction to 0 °C. Carefully quench by adding 2 M
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(50 mL) dropwise. (Caution: Exothermic).[1]

» Digestion: Stir the biphasic mixture vigorously at room temperature for 12 hours (or reflux for
1 hour) to hydrolyze the bulky ketimine intermediate.

o Workup: Extract with Diethyl Ether (

mL). Wash combined organics with Sat.
and Brine.[1] Dry over
1]
 Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (bp ~108°C

@ 1 mmHg) or flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1]

Visualization: Reaction Pathway

The following diagram illustrates the regiospecific nitrile route versus the problematic Friedel-
Crafts route.

Pivaloyl Chloride
+AICI3

Friedel-Crafts

4'-Chloro-2,2-dimethylpropiophenone

(Steric Control) ] (MAJOR - Undesired)
Chlorobenzene
Starting Material A) |-——_ .
tarting Matenal A ===~ ___ Trace Yield
. . 2'-Chloro-2,2-dimethylpropiophenone
Nucleophilic Acidic . (TARGET)

2-Chlorobenzonitrile Addition Metallo-Imine Hydrolysis

(Starting Material B) > Intermediate

t-BuMgCl
(Grignard)

Click to download full resolution via product page

Caption: Comparison of synthetic routes. The Nitrile/Grignard pathway (Green) ensures
regiospecificity, whereas Friedel-Crafts (Red) favors the para-isomer.[1]
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Part 4: Applications in Drug Development[1][6]
Precursor for Chiral Amino-Alcohols

The primary utility of 2'-chloro-2,2-dimethylpropiophenone in modern medicinal chemistry is
as a substrate for Asymmetric Transfer Hydrogenation (ATH).[1]

e Context: Chiral

-amino alcohols are privileged motifs in adrenergic blockers and antidepressants.[1]

o Workflow: The ketone is reduced (using Noyori catalysts or CBS reduction) to the chiral
alcohol.[1] The bulky tert-butyl group ensures high enantioselectivity (ee > 98%) by locking
the transition state geometry.[1]

"Metabolic Blocking" Studies

In drug design, the tert-butyl group is often introduced to block metabolic oxidation sites.[1] This
compound serves as a reference standard to study the metabolic stability of the pivaloyl-phenyl
linkage.[1] The 2-chloro substituent further deactivates the ring towards cytochrome P450
oxidation, making this scaffold highly resistant to Phase | metabolism.[1]

Photoinitiator Research

Substituted pivalophenones are precursors to Norrish Type | photoinitiators.[1] Upon UV
irradiation, the bond between the carbonyl carbon and the tert-butyl group cleaves
homolytically to form a benzoyl radical and a tert-butyl radical.[1] The ortho-chloro substituent
accelerates this cleavage via steric acceleration (relief of strain in the ground state).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylpropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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